1-Hydroxynaphthalene-2-carbonyl chloride
Description
Contextualization within Naphthalene (B1677914) Chemistry
Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene (B151609) rings. britannica.comwikipedia.org It serves as a fundamental raw material for a wide range of chemical products, including dyestuffs, synthetic resins, and pharmaceuticals. britannica.comalfa-chemistry.com The chemistry of naphthalene is rich with substitution reactions, such as nitration, halogenation, and sulfonation, which lead to a vast library of derivatives. britannica.comnumberanalytics.com
Among these derivatives, the naphthols (hydroxynaphthalenes) are of significant industrial importance. wikipedia.org Analogous to phenol, naphthols contain a hydroxyl group attached to the aromatic ring system. 1-Naphthol (B170400), also known as α-naphthol, is a key precursor in the manufacturing of various insecticides and pharmaceuticals, including carbaryl (B1668338) and nadolol. wikipedia.org
1-Hydroxynaphthalene-2-carbonyl chloride is structurally derived from 1-naphthol and is typically synthesized from its corresponding carboxylic acid, 1-hydroxy-2-naphthoic acid. sigmaaldrich.com It effectively combines the aromatic and phenolic characteristics of 1-naphthol with the high reactivity of an acyl chloride functional group, positioning it as a specialized reagent within the broader family of naphthalene compounds.
Significance as a Synthetic Intermediate in Organic Transformations
The primary significance of this compound in academic research lies in its role as a potent synthetic intermediate. This utility stems from the pronounced reactivity of the acyl chloride functional group. wikipedia.org The carbon atom of the carbonyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, making it an excellent target for nucleophilic attack. libretexts.org
This reactivity allows this compound to serve as an efficient acylating agent, providing a direct pathway for introducing the 1-hydroxy-2-naphthoyl moiety into other molecules. Key transformations include:
Esterification: It reacts readily with alcohols to form corresponding esters. libretexts.orglibretexts.org
Amide Formation: Its reaction with primary and secondary amines yields N-substituted amides. chemistrysteps.combyjus.com This is particularly useful for synthesizing complex amides, such as amidoalkyl naphthols, which are a class of compounds with noted biological activities. researchgate.net
Hydrolysis: Like other acyl chlorides, it reacts with water to hydrolyze back to the parent carboxylic acid, 1-hydroxy-2-naphthoic acid. libretexts.org
Anhydride Formation: It can react with carboxylate salts to produce mixed anhydrides. chemistrysteps.com
The presence of the phenolic hydroxyl group adds another layer of synthetic potential. This group can undergo its own set of reactions, although it may require a protection strategy during certain nucleophilic substitutions at the acyl chloride to prevent unwanted side reactions. The dual functionality makes this compound a valuable intermediate for constructing complex, polyfunctional molecules, particularly in the synthesis of novel dyes, ligands, and potential pharmaceutical agents where a substituted naphthalene core is a key structural feature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxynaphthalene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-11(14)9-6-5-7-3-1-2-4-8(7)10(9)13/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDWGIMWXKYYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515505 | |
| Record name | 1-Hydroxynaphthalene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38077-69-9 | |
| Record name | 1-Hydroxynaphthalene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Hydroxynaphthalene 2 Carbonyl Chloride
Direct Synthesis Approaches from Carboxylic Acid Precursors
The most common and direct route to 1-Hydroxynaphthalene-2-carbonyl chloride involves the use of 1-Hydroxynaphthalene-2-carboxylic acid as the starting material. This precursor undergoes chlorination to form the desired acyl chloride.
Utilization of 1-Hydroxynaphthalene-2-carboxylic Acid in Acyl Chloride Formation
1-Hydroxynaphthalene-2-carboxylic acid, also known as 1-hydroxy-2-naphthoic acid, serves as the foundational substrate for the synthesis of this compound. scielo.org.bogoogle.com The presence of both a hydroxyl and a carboxylic acid group on the naphthalene (B1677914) ring makes it a versatile starting point for the synthesis of various derivatives. The conversion to the acyl chloride is a critical step that activates the carbonyl group for subsequent reactions, such as amidation to form carboxanilides. chemicalbook.com
Application of Chlorinating Agents (e.g., Phosphorus Trichloride (B1173362), Phosgene)
Several chlorinating agents are commonly employed to convert carboxylic acids into acyl chlorides. These include phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂). chemicalbook.com Phosgene (COCl₂) is another powerful, albeit more hazardous, chlorinating agent used in industrial settings. orgsyn.org
The reaction with phosphorus trichloride involves treating the carboxylic acid with PCl₃ to yield the acyl chloride and phosphorous acid as a byproduct. Similarly, phosphorus pentachloride reacts with carboxylic acids to form the acyl chloride, phosphorus oxychloride, and hydrogen chloride.
Thionyl chloride is a particularly useful reagent as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride. wikipedia.org While specific conditions for the reaction of 1-Hydroxynaphthalene-2-carboxylic acid with all these reagents are not extensively detailed in readily available literature, general procedures for the synthesis of acyl chlorides provide a framework for these transformations. For instance, the synthesis of the related 1-naphthoyl chloride has been achieved by reacting 1-naphthoic acid with thionyl chloride in toluene (B28343) with reflux for 2 hours, resulting in a quantitative yield. chemicalbook.com
A study on the synthesis of 1-hydroxynaphthalene-2-carboxanilides utilizes phosphorus trichloride to activate 1-hydroxy-2-naphthoic acid in situ to form the acyl chloride, which then reacts with anilines. chemicalbook.com
Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis
| Chlorinating Agent | Precursor | Product | Byproducts | Reaction Conditions | Yield | Reference |
| Phosphorus Trichloride (PCl₃) | 1-Hydroxy-2-naphthoic acid | This compound | Phosphorous acid | Chlorobenzene (B131634), Microwave (in situ for anilide synthesis) | >70% (for anilide) | chemicalbook.com |
| Thionyl Chloride (SOCl₂) | 1-Naphthoic acid | 1-Naphthoyl chloride | SO₂, HCl | Toluene, Reflux, 2h | Quantitative | chemicalbook.com |
| Phosphorus Pentachloride (PCl₅) | Carboxylic Acids (general) | Acyl Chlorides | POCl₃, HCl | Cold conditions | General method |
Note: The yield for the reaction with Phosphorus Trichloride is for the subsequent anilide product, as the acyl chloride was generated in situ.
Role of Catalytic Systems in Carbonyl Chloride Synthesis
Catalytic systems can enhance the efficiency of carbonyl chloride synthesis. While specific catalytic systems for the direct synthesis of this compound are not prominently documented, related studies provide valuable insights. For instance, in the synthesis of 3-hydroxy-2-naphthoic acid anilide, phosphorus(III) compounds like phosphorus trichloride and phosphorous acid have been shown to act as catalysts in the acylation of aniline (B41778) with 3-hydroxy-2-naphthoic acid. orgsyn.org This suggests a potential catalytic role for these compounds in the formation of the acyl chloride intermediate.
The study highlights that the reaction temperature significantly influences the reaction rate, with an optimal range observed to maximize the yield of the final anilide product. orgsyn.org The use of a catalyst can lead to milder reaction conditions and improved yields.
Modern Synthetic Enhancements
Modern synthetic chemistry aims to improve reaction efficiency, reduce reaction times, and minimize environmental impact. These principles have been applied to the synthesis of naphthalene derivatives, including the formation of this compound.
Microwave-Assisted Synthesis Protocols in Naphthalene Derivative Chemistry
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. A one-pot, microwave-assisted synthesis of a series of 1-hydroxynaphthalene-2-carboxanilides has been reported, which proceeds via the in situ formation of this compound. chemicalbook.com In this method, 1-hydroxy-2-naphthoic acid is reacted with phosphorus trichloride in chlorobenzene under microwave irradiation. The resulting acyl chloride is then immediately reacted with a substituted aniline to form the final amide product. chemicalbook.com
Table 2: Microwave-Assisted Synthesis Parameters
| Precursor | Reagents | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Product (in situ) | Reference |
| 1-Hydroxy-2-naphthoic acid | Phosphorus trichloride, Substituted anilines | Chlorobenzene | 500 | 120–130 | 50 | This compound | chemicalbook.com |
Optimization of Reaction Conditions and Solvent Effects
The optimization of reaction conditions, including the choice of solvent, is crucial for maximizing the yield and purity of the desired product. In the synthesis of acyl chlorides, the solvent can influence the solubility of reactants, the reaction temperature, and the ease of product isolation.
In the synthesis of 3-hydroxy-2-naphthoic acid anilide catalyzed by phosphorus(III) compounds, a variety of solvents were investigated, including toluene, octane, chlorobenzene, xylene isomers, and others. orgsyn.org The study found that the reaction rate increased with the boiling point of the solvent up to a certain point, with ortho-xylene and ortho-chlorotoluene providing the highest yields of the final product (up to 98%). orgsyn.org This indicates that both temperature and the nature of the solvent play a significant role. The addition of a polar co-solvent like nitrobenzene (B124822) to ortho-xylene was also found to increase the reaction rate. orgsyn.org
For the microwave-assisted synthesis of 1-hydroxynaphthalene-2-carboxanilides, chlorobenzene was used as the solvent. chemicalbook.com The choice of a high-boiling, relatively non-polar solvent is common for these types of reactions to achieve the necessary temperatures for efficient conversion. The removal of byproducts and excess reagents is also a consideration, with methods like fractional distillation often employed for the purification of the final acyl chloride.
Reactivity and Reaction Mechanisms of 1 Hydroxynaphthalene 2 Carbonyl Chloride
Electrophilic Characteristics of the Carbonyl Chloride Moiety
The carbonyl chloride group (-COCl) is a key feature defining the reactivity of 1-Hydroxynaphthalene-2-carbonyl chloride. The carbon atom within this group is highly electrophilic, meaning it is electron-deficient and susceptible to attack by nucleophiles. This electrophilicity arises from the cumulative electron-withdrawing effects of two adjacent electronegative atoms: the oxygen and the chlorine.
The oxygen atom, being more electronegative than carbon, pulls electron density away from the carbonyl carbon through both induction and resonance, creating a partial positive charge (δ+) on the carbon. The chlorine atom further enhances this positive charge through its own inductive effect. This pronounced electron deficiency makes the carbonyl carbon a prime target for substances rich in electrons, known as nucleophiles. The high electrophilicity of the carbonyl chloride moiety is fundamental to its role as a reactive intermediate in the synthesis of various derivatives, such as amides and esters.
Nucleophilic Acyl Substitution Reactions
The most characteristic reaction of this compound, like other acyl chlorides, is nucleophilic acyl substitution. In this type of reaction, a nucleophile replaces the chloride ion on the acyl group. masterorganicchemistry.com This class of reactions is central to the synthetic utility of the compound.
Nucleophilic acyl substitution reactions proceed through a well-established two-step mechanism known as the addition-elimination pathway. masterorganicchemistry.com
Nucleophilic Addition: The reaction begins with the nucleophile attacking the electrophilic carbonyl carbon. libretexts.org This attack breaks the pi (π) bond of the carbonyl group, and the electrons move to the oxygen atom, which acquires a negative charge. This step results in the formation of a transient, unstable tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is not stable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. In this process, one of the substituents on the carbon must be expelled. The chloride ion is ejected as it is a very stable leaving group. libretexts.org
The net result is the substitution of the chloride with the incoming nucleophile, yielding a new carbonyl compound. masterorganicchemistry.com
The success of the nucleophilic acyl substitution reaction is heavily dependent on the ability of the group being replaced to depart. The chloride ion (Cl⁻) is an excellent leaving group. Its stability as an independent, negatively charged ion is high because it is the conjugate base of a strong acid, hydrochloric acid (HCl). youtube.com Good leaving groups are characteristically weak bases, and chloride fits this description perfectly, making the elimination step of the mechanism both rapid and energetically favorable. youtube.com
Acyl chlorides, including this compound, are among the most reactive of the carboxylic acid derivatives. This high reactivity is a direct consequence of the chloride ion being an exceptional leaving group. The general order of reactivity for nucleophilic acyl substitution is:
Acid Halides > Acid Anhydrides > Esters ≈ Carboxylic Acids > Amides youtube.com
This hierarchy is primarily determined by the stability (and conversely, the basicity) of the leaving group. Weaker bases are better leaving groups, leading to more reactive parent compounds. youtube.com
Interactive Data Table: Reactivity of Acyl Compounds
| Acyl Compound Type | Leaving Group | pKa of Conjugate Acid | Leaving Group Basicity | Relative Reactivity |
| Acyl Chloride | Cl⁻ | -7 | Very Weak | Very High |
| Acyl Anhydride | RCOO⁻ | ~4.8 | Weak | High |
| Ester | RO⁻ | ~16 | Strong | Moderate |
| Amide | R₂N⁻ | ~38 | Very Strong | Low |
Reaction with Nitrogen-Containing Nucleophiles
Due to its high electrophilicity, the carbonyl chloride group reacts readily with a wide range of nucleophiles, including nitrogen-containing compounds like ammonia (B1221849) and amines, to form amides. This reaction is a cornerstone of its synthetic applications.
A prominent application of this compound is its reaction with anilines (aromatic amines) to produce N-substituted 1-hydroxynaphthalene-2-carboxamides. This reaction, a specific type of aminolysis, follows the general nucleophilic acyl substitution mechanism where the nitrogen atom of the aniline (B41778) acts as the nucleophile. researchgate.net
The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of this compound. Following the formation of the tetrahedral intermediate, the chloride ion is eliminated, and a proton is subsequently lost from the nitrogen atom (often facilitated by a base or another aniline molecule) to yield the stable amide product, a 1-hydroxynaphthalene-2-carboxanilide. researchgate.netresearchgate.net These carboxanilides are a class of compounds that have been investigated for various biological activities. researchgate.netresearchgate.netnih.gov The synthesis is often performed by reacting 1-hydroxynaphthalene-2-carboxylic acid with an aniline in the presence of a chlorinating agent like phosphorus trichloride (B1173362), which is understood to form the reactive this compound in situ. researchgate.net
Mechanistic Investigations in Amide Synthesis
The synthesis of amides from this compound and primary or secondary amines is a fundamental transformation that proceeds through a well-established nucleophilic addition-elimination mechanism. mnstate.edu This pathway is characteristic of reactions involving acyl chlorides and various nucleophiles. libretexts.org
The reaction initiates with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This step breaks the carbonyl's pi bond, with the electrons moving to the oxygen atom, forming a transient tetrahedral intermediate. mnstate.edu The stability of this intermediate is crucial, but it is not typically isolated. mnstate.edu
Subsequently, the intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group due to the stability of the resulting Cl⁻ anion. libretexts.org The final step involves the deprotonation of the nitrogen atom by a base, which can be a second equivalent of the amine reactant or another added base like pyridine (B92270) or sodium hydroxide, to yield the neutral amide product and neutralize the hydrogen chloride byproduct. mnstate.edu The use of a base is essential to drive the reaction to completion. mnstate.edu
Table 1: Mechanistic Steps in Amide Synthesis
| Step | Description |
|---|---|
| 1. Nucleophilic Attack | The amine nitrogen attacks the carbonyl carbon. libretexts.org |
| 2. Tetrahedral Intermediate Formation | A short-lived tetrahedral intermediate is formed. mnstate.edu |
| 3. Elimination of Leaving Group | The intermediate collapses, expelling the chloride ion. libretexts.org |
| 4. Deprotonation | A base removes a proton from the nitrogen to form the final amide. mnstate.edu |
Hydrolysis and Solvolysis Reactions in Acid Chloride Chemistry
This compound, like most acyl chlorides, undergoes rapid reaction with protic nucleophiles such as water (hydrolysis) and alcohols (alcoholysis). These reactions are typically vigorous and follow a nucleophilic addition-elimination pathway similar to that of amidation. chemguide.co.uk
In hydrolysis, the oxygen atom of a water molecule acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of hydrogen chloride results in the formation of 1-hydroxy-2-naphthoic acid. chemguide.co.uk The reaction is generally very fast at room temperature. chemguide.co.uk
When an alcohol is used as the reactant (solvolysis), it attacks the carbonyl carbon to form an ester product. chemguide.co.uk For example, reaction with ethanol (B145695) yields ethyl 1-hydroxy-2-naphthalene-carboxylate and hydrogen chloride. chemguide.co.uk Kinetic studies on analogous aromatic sulfonyl chlorides and benzoyl chlorides in water and alcohol-water mixtures support an SN2-like mechanism for these transformations. rsc.orgrsc.org
The presence of the hydroxyl group on the naphthalene (B1677914) ring introduces the possibility of intramolecular participation. The hydroxyl group could potentially act as an internal nucleophile or engage in general base catalysis, accelerating the rate of hydrolysis, a phenomenon observed in the hydrolysis of other suitably substituted aromatic esters. rsc.org For instance, studies on 2-hydroxyethanesulfonyl chloride show its reactions proceed largely through an intramolecular cyclization to a transient intermediate. researchgate.net
Table 2: Products of Hydrolysis and Alcoholysis
| Reactant | Product(s) | Reaction Type |
|---|---|---|
| Water (H₂O) | 1-Hydroxy-2-naphthoic acid + HCl | Hydrolysis |
| Ethanol (CH₃CH₂OH) | Ethyl 1-hydroxy-2-naphthalene-carboxylate + HCl | Alcoholysis/Esterification |
Chemo- and Regioselectivity in Reactions Involving the Naphthalene Core
Influence of Substituents on Reaction Pathways
The reactivity and regioselectivity of further reactions on the this compound molecule are dictated by the electronic and steric properties of the existing hydroxyl (-OH) and carbonyl chloride (-COCl) substituents. francis-press.com
Electronic Effects : The hydroxyl group is a powerful activating group for electrophilic aromatic substitution. It donates electron density to the naphthalene ring via the resonance effect (+R effect), which strongly outweighs its electron-withdrawing inductive effect (-I effect). This effect increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the hydroxyl group. Conversely, the carbonyl chloride group is deactivating due to both its inductive (-I) and resonance (-R) electron-withdrawing effects, which decrease the electron density of the ring. In a competition, the strongly activating -OH group will direct incoming electrophiles.
Steric Effects : The spatial bulk of the substituents can hinder the approach of reactants to certain positions on the ring. nih.gov This steric hindrance can influence the regioselectivity of a reaction, sometimes favoring substitution at a less sterically crowded site, even if it is electronically less favored. researchgate.net For this compound, the positions adjacent to the existing large groups may be sterically shielded. The regioselectivity of reactions can therefore be a result of the interplay between these electronic and steric factors. nih.govnih.gov
Table 3: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Influence | Reactivity |
|---|---|---|---|
| -OH | +R >> -I | Ortho, Para-directing | Activating |
| -COCl | -R, -I | Meta-directing | Deactivating |
Consideration of Kinetic Versus Thermodynamic Control in Naphthol Derivatizations
In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. rsc.org This principle is highly relevant to the derivatization of naphthols and their derivatives.
Kinetic Control : The kinetically controlled product is the one that is formed fastest. This pathway has the lowest activation energy. Such reactions are typically conducted at lower temperatures for shorter durations, where the reaction is essentially irreversible. nih.gov
For derivatizations involving the this compound scaffold, a choice between reaction at the hydroxyl group, the acyl chloride, or the naphthalene ring presents a question of chemoselectivity. Furthermore, electrophilic substitution on the naphthalene ring can yield different regioisomers. For example, reaction at the position with the highest electron density (directed by the -OH group) might be the kinetic product, but if this product is sterically crowded, it might rearrange under equilibrium conditions (higher temperature) to a more stable, less hindered thermodynamic product. Studies on the cyclometallation of 2-(1-naphthyl)-pyridine have shown that different reagents can lead to either kinetically or thermodynamically preferred products, highlighting that reaction conditions and reagents are critical in determining the outcome. researchgate.net
Table 4: Kinetic vs. Thermodynamic Control
| Control Type | Favored Conditions | Product Characteristic |
|---|---|---|
| Kinetic | Low temperature, short reaction time | Formed fastest (lowest activation energy) |
| Thermodynamic | High temperature, long reaction time (equilibrium) | Most stable (lowest Gibbs free energy) |
Derivatization Strategies and Synthetic Transformations
Synthesis of 1-Hydroxynaphthalene-2-carboxamides and Related Analogues
The most common derivatization of 1-hydroxynaphthalene-2-carbonyl chloride is its conversion to 1-hydroxynaphthalene-2-carboxamides. This is typically achieved through the reaction of the acyl chloride with a primary or secondary amine. A prevalent laboratory method involves the one-pot synthesis from 1-hydroxy-2-naphthoic acid, where the acid is first converted to the acyl chloride in situ using a reagent like phosphorus trichloride (B1173362), followed by the immediate reaction with a substituted aniline (B41778). nih.govresearchgate.net Microwave-assisted synthesis has been shown to be a highly efficient method for this transformation, often resulting in high yields and purity. nih.govresearchgate.net The general reaction scheme involves the condensation of 1-hydroxy-2-naphthoic acid with a ring-substituted aniline in the presence of phosphorus trichloride in a solvent such as chlorobenzene (B131634) under microwave irradiation. nih.govresearchgate.net
A significant area of research has been the systematic structural modification of the anilide moiety of 1-hydroxynaphthalene-2-carboxamides to explore their biological activities. nih.govresearchgate.net By varying the substituents on the aniline ring, researchers have synthesized extensive libraries of these compounds. researchgate.net These modifications include the introduction of a wide range of functional groups at various positions of the anilide ring.
Common modifications include the incorporation of:
Halogens: Fluoro, chloro, and bromo groups have been introduced at the ortho, meta, and para positions of the anilide ring. nih.govresearchgate.net
Electron-withdrawing groups: Trifluoromethyl and nitro groups are common substituents. nih.govresearchgate.net
Electron-donating groups: Methoxy and methyl groups have also been incorporated. researchgate.net
These systematic modifications have been crucial in studying the structure-activity relationships of these compounds. The general synthetic approach remains the microwave-assisted condensation of 1-hydroxy-2-naphthoic acid with the appropriately substituted aniline. nih.govresearchgate.netresearchgate.net
Table 1: Examples of Synthesized 1-Hydroxynaphthalene-2-carboxanilides with Modified Anilide Moieties
| Substituent on Anilide Ring | Position of Substituent | Reference |
|---|---|---|
| Fluoro | 2, 3, 4 | nih.gov |
| Bromo | 2, 3, 4 | nih.gov |
| Trifluoromethyl | 2, 3, 4 | nih.gov |
| Nitro | 4 | nih.gov |
| Methoxy | Multiple | researchgate.net |
| Methyl | Multiple | researchgate.net |
| Dichloro | 3, 5 | researchgate.net |
| Bis(trifluoromethyl) | 3, 5 | nih.gov |
Multicomponent Reactions Employing Naphthol Derivatives as Precursors
Naphthol derivatives, such as 2-naphthol (B1666908), are valuable precursors in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic compounds. nih.govfardapaper.ir The electron-rich aromatic system of naphthols makes them suitable substrates for a variety of organic transformations. nih.govresearchgate.net While not directly involving this compound, these MCRs represent a significant synthetic strategy for derivatizing the core naphthalene (B1677914) structure.
One notable example is the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols. arcjournals.org This reaction typically involves the condensation of 2-naphthol, an aromatic aldehyde, and an amide or acetonitrile in the presence of a catalyst. arcjournals.org Various catalysts, including Brønsted and Lewis acids, have been employed to facilitate this transformation. arcjournals.org This approach is highly efficient and atom-economical for generating structurally complex molecules. fardapaper.ir
Another important class of MCRs involving 2-naphthol is the synthesis of xanthene derivatives. For instance, tetrahydrobenzo[a]xanthen-11-ones can be synthesized through a one-pot, three-component condensation of 2-naphthol with a cyclohexane-1,3-dione derivative and an aldehyde. fardapaper.ir These reactions can be catalyzed by various acidic ionic liquids or basic organocatalysts. fardapaper.ir
Expanding the Scope of Naphthalene-Based Compounds
While direct synthesis from this compound is not extensively reported, derivatives of this compound can potentially serve as precursors for substituted naphthalenones. Naphthalenones are a class of compounds that have been isolated from various natural sources, particularly fungi, and are biosynthesized from 1,8-dihydroxynaphthalene precursors. mdpi.com Synthetic routes to naphthalenones often involve annulation reactions of substituted arylglyoxals with internal alkynes promoted by reagents like iron(III) chloride. researchgate.net A plausible, though not explicitly documented, synthetic strategy could involve the intramolecular cyclization of a suitably functionalized 1-hydroxynaphthalene-2-carboxamide derivative.
The carbonyl chloride functionality of this compound is a versatile handle for the synthesis of other carbonyl-containing naphthalene derivatives, such as esters and ketones.
Ester Synthesis: The reaction of this compound with an alcohol would lead to the formation of the corresponding ester. This is a standard transformation for acyl chlorides. Alternatively, the parent 1-hydroxy-2-naphthoic acid can undergo Fischer esterification by heating with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.com This reversible reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed. chemguide.co.ukmasterorganicchemistry.com
Ketone Synthesis (Friedel-Crafts Acylation): this compound can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 1-hydroxynaphthalene-2-carbonyl moiety onto another aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. wikipedia.org The reaction of the acyl chloride with an aromatic compound (e.g., benzene (B151609) or a substituted benzene) would yield a diaryl ketone. The product of this reaction would be a ketone where the carbonyl group is attached to the 2-position of the 1-hydroxynaphthalene ring and to the aromatic substrate.
Selective Functionalization of Naphthalene Ring Systems
The selective functionalization of the naphthalene ring in derivatives of this compound is governed by the directing effects of the existing substituents. The 1-hydroxyl group is an activating, ortho-, para-directing group, while the 2-carboxamide group is a deactivating, meta-directing group.
In electrophilic aromatic substitution reactions on an N-aryl-1-hydroxynaphthalene-2-carboxamide, the powerful activating and ortho-, para-directing effect of the hydroxyl group is expected to dominate. This would direct incoming electrophiles primarily to the 4-position of the naphthalene ring. The 2- and 3-positions of the anilide ring would also be influenced by the directing effects of any substituents present on that ring.
While general principles of electrophilic aromatic substitution provide this guidance, modern C-H functionalization strategies offer more precise control over the site of substitution. researchgate.netthieme-connect.com These methods often employ directing groups to achieve regioselectivity that may not be possible through classical electrophilic substitution. For instance, ruthenium-catalyzed C-H activation has been used for the remote C5-selective functionalization of naphthalene derivatives. acs.org While not specifically demonstrated on 1-hydroxynaphthalene-2-carboxamide, these advanced techniques suggest that selective functionalization at various positions of the naphthalene core is potentially achievable through careful selection of catalysts and directing groups. researchgate.netthieme-connect.com For example, electrophilic aromatic substitution on 1-methoxy-4-nitronaphthalene has been shown to proceed with the introduction of an iodo group. nih.govacs.org
Directed Functionalization Approaches
The presence of the hydroxyl group at the C1 position of the naphthalene ring plays a crucial role in directing the regioselectivity of further functionalization. This is particularly evident in electrophilic aromatic substitution and metal-catalyzed C-H functionalization reactions. The hydroxyl group, being an activating ortho-, para-director, can facilitate the introduction of substituents at specific positions on the naphthalene scaffold.
In the context of this compound, the primary site for directed functionalization is the C3 position, which is ortho to the hydroxyl group. Research on related 2-naphthol systems has demonstrated the feasibility of ortho-C-H functionalization. For instance, the use of gold or copper catalysts in reactions with α-aryl-α-diazoesters has been shown to achieve ortho-selective C-H functionalization of unprotected naphthols researchgate.net. This approach could theoretically be applied to this compound, leading to the introduction of a variety of substituents at the C3 position.
The general scheme for such a directed functionalization can be envisioned as follows:
Scheme 1: Proposed Directed C-H Functionalization of a 1-Hydroxynaphthalene-2-carboxylic acid derivative
| Reactant | Catalyst | Reagent | Product |
|---|---|---|---|
| 1-Hydroxynaphthalene-2-carboxylic acid derivative | Transition Metal (e.g., Au, Cu) | Electrophile (e.g., diazoester) | 3-substituted-1-hydroxynaphthalene-2-carboxylic acid derivative |
Furthermore, the conversion of 1-hydroxy-2-naphthoic acid to its corresponding anilides, a reaction that proceeds via the carbonyl chloride or a related activated species, is a well-established method for derivatization researchgate.netresearchgate.net. This transformation itself can be a prelude to further directed functionalization, where the amide group can also act as a directing group.
Strategies Utilizing Ion Pairing Interactions for Regiocontrol
While direct evidence for ion pairing interactions in controlling the regiochemistry of this compound is not extensively documented, the principles of ion pairing are fundamental in many catalytic processes that could be applied to this substrate. In transition metal catalysis, the choice of ligands and counterions can create a specific chiral environment around the metal center, which in turn can influence the regioselectivity of a reaction.
For instance, in the ortho-C-H functionalization of naphthols, the coordination of the metal catalyst to the hydroxyl group is a key step. The nature of the counterion associated with the catalyst can modulate the Lewis acidity and steric environment of the catalytic species, thereby influencing which C-H bond is activated. Ligand and counteranion-controlled site-selectivity has been demonstrated in the functionalization of naphthols with α-aryl-α-diazoesters, where the selectivity can be switched by modifying these parameters researchgate.net.
This principle can be extended to reactions involving this compound. By carefully selecting a catalytic system where ion pairing plays a significant role, it may be possible to direct functionalization to positions that are not electronically favored, thus providing access to a wider range of derivatives.
Asymmetric Synthesis and Stereocontrol in Naphthalene Derivatives
The development of asymmetric methodologies for the synthesis of chiral naphthalene derivatives is a significant area of research, primarily driven by the importance of atropisomeric biaryl compounds like BINOL and its derivatives in asymmetric catalysis. While this compound itself is not chiral, it can be a precursor to chiral molecules or be used in reactions where stereocontrol is crucial.
Strategies for achieving stereocontrol in reactions involving naphthalene derivatives often rely on the use of chiral catalysts or chiral auxiliaries. For example, the asymmetric synthesis of BINOL derivatives can be achieved through enantioselective oxidative coupling of 2-naphthol derivatives, often employing chiral ligands complexed to metals like copper or iron.
In the context of this compound, asymmetric transformations could be envisioned in several ways:
Kinetic Resolution: A racemic mixture of a chiral derivative of this compound could be resolved through a reaction with a chiral reagent or catalyst that selectively reacts with one enantiomer.
Asymmetric Desymmetrization: If the naphthalene ring is appropriately substituted to create a prochiral molecule, a chiral catalyst could selectively functionalize one of two enantiotopic positions or faces.
Diastereoselective Reactions: The carbonyl chloride can react with a chiral nucleophile to produce diastereomeric products, which can then be separated.
The use of chiral derivatizing agents is a common strategy to determine the enantiomeric composition of chiral molecules. For instance, chiral alcohols and amines can be derivatized with reagents to form diastereomers that can be separated by chromatography nih.gov. Similarly, this compound could potentially be used as a chiral derivatizing agent if it were first converted into a chiral derivative.
Advanced Research Applications and Future Directions
Role in Polymer Science
The bifunctional nature of 1-Hydroxynaphthalene-2-carbonyl chloride, possessing both a hydroxyl group and a highly reactive acyl chloride, positions it as a key monomer in the synthesis of advanced polymers. This dual reactivity allows for its incorporation into a variety of polymer architectures, imparting the intrinsic properties of the naphthalene (B1677914) unit, such as thermal stability and specific optical characteristics.
Monomer Utility in Naphthalene-Containing Polymers and Resins
This compound serves as a crucial precursor for creating naphthalene-containing polymers and resins. The acyl chloride group provides a reactive site for polymerization reactions, such as condensation polymerization with appropriate co-monomers. The resulting polymers integrate the bulky, aromatic naphthalene structure into the polymer backbone, which can significantly enhance the material's thermal properties, including glass transition and degradation temperatures. google.com
Naphthalene-based polymers are increasingly sought after for applications requiring high performance, such as in the manufacturing of specialty plastics, electronic components, and advanced composites. google.com The incorporation of the 1-hydroxy-2-carbonyl naphthalene moiety can lead to polymers with improved heat resistance, chemical stability, and specific mechanical properties. Research in this area focuses on reacting naphthols and their derivatives to form dimers and subsequently polymerize them into high-value resins. google.comnrel.gov The modification of commercial polymers, like poly(vinyl chloride), with naphthalene-containing units has also been explored to enhance their properties. researchgate.netresearchgate.net
Integration into Covalent Triazine Polymers and Other Porous Materials
The quest for advanced materials with high stability and porosity has led to the investigation of covalent triazine frameworks (CTFs). researchgate.netnih.govmdpi.comrsc.org These materials are known for their exceptional chemical and thermal stability, making them suitable for applications in catalysis and separations. researchgate.net The reactivity of acyl chlorides like this compound makes them potential candidates for incorporation into such frameworks, either as a primary building block or as a functionalizing agent.
The synthesis of CTFs often involves the trimerization of nitrile-functionalized monomers. While direct use of an acyl chloride is less common, its precursor, 1-hydroxy-2-naphthoic acid, can be converted to a nitrile, which then serves as a monomer for CTF synthesis. The resulting porous materials would benefit from the embedded naphthalene units, potentially enhancing their adsorption capabilities for organic pollutants like other naphthalene derivatives. researchgate.netnih.gov Research has demonstrated that CTFs can be synthesized from various aromatic nitriles, and the resulting porous polymers exhibit high surface areas and tunable properties. mdpi.comrsc.org The development of novel CTFs for the detection and removal of environmental contaminants, such as 1-naphthol (B170400), highlights the synergy between naphthalene-based structures and porous polymer frameworks. nih.gov
Contributions to Contemporary Organic Synthesis Methodologies
The naphthalene scaffold is a cornerstone in many bioactive compounds and functional organic materials. anr.frnih.gov Consequently, the development of efficient and selective methods for its functionalization is a major goal in organic synthesis.
Development of Novel Catalytic Systems for Naphthalene Functionalization
Research into the functionalization of naphthalene derivatives is an active field, with a focus on regioselective C-H activation. anr.frresearchgate.netresearchgate.net The carbonyl group, such as the one in this compound, can act as a directing group, guiding metal catalysts to functionalize specific positions on the naphthalene ring. anr.fr This approach allows for the introduction of various functional groups in a controlled manner, which is often challenging with traditional electrophilic substitution methods. nih.gov
Palladium and rhodium-based catalytic systems have shown promise in the regioselective oxygenation, halogenation, and alkenylation of naphthalene derivatives. anr.frresearchgate.net The ability to modify the directing group after the C-H activation step further expands the synthetic utility of these methods. nih.gov These advanced catalytic strategies provide a more direct and atom-economical route to complex naphthalene-based molecules.
Green Chemistry Approaches in the Synthesis of Naphthalene Derivatives
The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly influencing the synthesis of chemical compounds. uniroma1.it In the context of naphthalene derivatives, this includes the development of one-pot, multi-component reactions and the use of more environmentally benign solvents and catalysts. ijcmas.com
Microwave-assisted synthesis represents one such green approach, known for its efficiency and potential to reduce reaction times and side products. nih.gov This technique has been successfully applied to the synthesis of 1-hydroxynaphthalene-2-carboxanilides from 1-hydroxy-2-naphthoic acid, a direct precursor to the title compound. nih.gov The activation of the carboxylic acid to an acyl chloride is a key step in this process. nih.gov Furthermore, solvent-free "grindstone chemistry" offers another eco-friendly method for synthesizing naphthalene derivatives like 1-aminoalkyl-2-naphthols. ijcmas.com These methods align with the core goals of green chemistry by minimizing waste and energy consumption. uniroma1.it
Potential in Functional Materials Design
The unique electronic and photophysical properties of the naphthalene ring system make its derivatives, including this compound, attractive for the design of functional materials. These materials have potential applications in electronics, photonics, and sensor technology.
Theoretical studies using density functional theory (DFT) have been employed to investigate the properties of 1-naphthol derivatives. researchgate.net These studies explore how different substituents on the naphthalene ring influence the molecule's stability, reactivity, and nonlinear optical (NLO) properties. researchgate.net The findings suggest that by carefully selecting and positioning substituents, it is possible to tune these properties for specific applications, such as in anti-corrosion materials or NLO devices. researchgate.net The synthesis of polymers containing naphthalene units with specific functionalities, like thiophene, has also been shown to yield materials with interesting optical and electrochemical properties, including low band gaps and fluorescence. researchgate.net The development of porous carbon materials for the sorption of naphthalene and 2-naphthol (B1666908) further underscores the importance of naphthalene-based structures in materials designed for environmental applications. researchgate.netnih.gov
Precursors for Optoelectronic Devices Based on Related Naphthol Structures
Naphthol and its derivatives are increasingly recognized for their potential in the field of optoelectronics. These compounds can be tailored to absorb, emit, or modulate light, making them suitable for devices like organic light-emitting diodes (OLEDs), solar cells, and sensors. The aromatic nature of the naphthalene ring system provides a robust and tunable electronic structure.
While direct studies on this compound for optoelectronics are emerging, the broader class of naphthol derivatives shows significant promise. For instance, Phenyl 1-hydroxy-2-naphthoate, an ester derivative of 1-hydroxy-2-naphthoic acid, is utilized as a liquid crystal intermediate, a key component in display technologies. ossila.com The solvatochromism observed in this molecule, attributed to intramolecular proton transfer, is a property of interest for creating materials that respond to their environment. ossila.com
Furthermore, computational studies on related naphtho[2,1-b:6,5-b']difuran derivatives have highlighted their potential as organic semiconductor materials for photovoltaic applications. nih.gov These studies demonstrate that by modifying the naphthol backbone, the electronic band gap can be engineered to suit specific optoelectronic needs. nih.gov The functional groups of this compound offer a direct route to synthesize a variety of such tailored derivatives.
Building Blocks for Advanced Chemical Scaffolds
The concept of a "molecular scaffold" is central to modern medicinal chemistry and materials science, referring to a core structure upon which diverse functional groups can be appended to create a library of compounds with specific properties. lifechemicals.com this compound and its precursor, 1-hydroxy-2-naphthoic acid, are excellent examples of such scaffolds. nih.gov
In a notable application, 1-hydroxy-2-naphthoic acid has been employed as the foundational scaffold for the synthesis of a large library of 1-hydroxynaphthalene-2-carboxanilides. nih.gov The synthesis involves the activation of the carboxylic acid to the acyl chloride (this compound) in situ, followed by reaction with various substituted anilines. nih.gov This approach allows for the systematic exploration of structure-activity relationships, which is crucial in drug discovery. nih.gov
The resulting carboxanilides have been investigated for their potential as anticancer agents. nih.gov The rigid naphthalene scaffold ensures a defined spatial orientation of the appended functional groups, which is a key factor in their biological activity. nih.gov This use of the 1-hydroxynaphthalene framework highlights its importance as a versatile building block for constructing complex and biologically active molecules. nih.govmdpi.com
Chemical Compound Information
Computational and Theoretical Studies in the Context of 1 Hydroxynaphthalene 2 Carbonyl Chloride
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction pathways involving aromatic systems like naphthalene (B1677914) derivatives. DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products. This method is instrumental in studying reactions such as electrophilic substitution, acylation, and cycloadditions, which are central to naphthalene chemistry.
For instance, DFT has been successfully used to investigate the formation of naphthalene and its derivatives from various precursors. Studies have detailed reaction pathways for the growth of polycyclic aromatic hydrocarbons (PAHs) from the reactions of phenyl radicals with molecules like vinylacetylene, using DFT to calculate the structures and energies of minima (reactants, intermediates, products) and saddle points (transition states). nih.gov Similarly, DFT has been applied to understand the pyrolysis of cyclopentadiene, revealing pathways that lead to the formation of naphthalene and indene, with results showing good qualitative agreement with experimental observations. nih.gov
In the context of 1-Hydroxynaphthalene-2-carbonyl chloride, DFT could be employed to:
Analyze Acylation Mechanisms: Elucidate the stepwise mechanism of Friedel-Crafts acylation reactions where the carbonyl chloride group acts as the acylating agent.
Investigate Substituent Effects: Determine how the hydroxyl (-OH) and carbonyl chloride (-COCl) groups influence the electronic structure of the naphthalene core and direct the course of further functionalization.
Predict Reaction Energetics: Calculate activation energies and reaction enthalpies for various potential transformations, predicting which reactions are kinetically and thermodynamically feasible.
A representative DFT study on the Diels-Alder reaction of naphthalene with acetylene highlights the kind of energetic data that can be obtained. chemrevlett.com
| Reaction | Reactants | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |
|---|---|---|---|
| Diels-Alder | Naphthalene + C2H2 | 41.59 | -1.74 |
| Diels-Alder | Naphthalene + C2H4 | 36.56 | -15.02 |
Modeling of Intermediate Structures and Transition States in Naphthalene Chemistry
A cornerstone of mechanistic chemistry is the characterization of transient species—intermediates and transition states—that dictate the course and rate of a chemical reaction. Computational modeling provides atomic-level resolution of these fleeting structures, which are often impossible to observe experimentally. For naphthalene systems, theoretical calculations are used to determine the geometry, energy, and electronic properties of these key species.
For example, ab initio and DFT methods have been used to map the complex potential energy surfaces for reactions involving naphthalene, such as the isomerization of methylnaphthalene. acs.org In these studies, cationic Wheland intermediates, which are critical in electrophilic aromatic substitution, are modeled to understand rearrangement processes like methyl transfers. The calculations reveal the precise structures of these intermediates and the transition states that connect them, providing free energy barriers for each step. acs.org
Another area where modeling is crucial is in organometallic chemistry involving naphthalene. Quantum chemical simulations have been performed to study the inter-ring haptotropic rearrangements in transition metal complexes of naphthalene. researchgate.net These studies successfully located the structures of transition states and intermediates, showing that the migration of the metal fragment occurs at the periphery of the naphthalene ligand. researchgate.net The calculated activation barriers from these models have shown close agreement with experimental data. researchgate.net
Key insights from modeling intermediates and transition states include:
Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the transition state structure provide clues about the reaction coordinate.
Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
Vibrational Frequencies: Imaginary frequencies calculated for a transition state confirm that it is a true saddle point on the potential energy surface.
A study on methylnaphthalene isomerization provided the following free energy barriers for key steps, illustrating the quantitative power of these models. acs.org
| Reaction Step | Intermediate/Transition State | Calculated Free Energy Barrier (kJ/mol) |
|---|---|---|
| Methyl Transfer (Forward) | Wheland Intermediate | 50 |
| Methyl Transfer (Backward) | Wheland Intermediate | 53 |
| Deprotonation (Step DP1 Forward) | Wheland Intermediate | 41 |
| Deprotonation (Step DP1 Backward) | Product Complex | 85 |
Theoretical Prediction of Regioselectivity and Stereoselectivity
Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of chemical reactions is a primary goal in organic synthesis. Computational chemistry offers powerful predictive tools to understand and rationalize the selectivity observed in reactions involving substituted naphthalenes. For a molecule like this compound, the existing substituents strongly influence where new functional groups will be added.
Theoretical models can predict regioselectivity by:
Analyzing Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most nucleophilic and electrophilic sites on the naphthalene ring, respectively.
Calculating Charge Distributions: Mapping the electrostatic potential or calculating partial atomic charges can reveal the electron-rich and electron-poor regions of the molecule, guiding the approach of reagents.
Comparing Transition State Energies: For reactions where multiple isomers can be formed, calculating the activation energies for each possible pathway allows for the prediction of the major product. The pathway with the lowest energy transition state will be the kinetically favored one.
DFT calculations have been instrumental in explaining the regioselectivity of C-H functionalization reactions on naphthalene derivatives. nih.govresearchgate.net By modeling the reaction mechanisms, researchers can understand why a particular position on the naphthalene ring is preferentially activated by a metal catalyst, often involving the influence of directing groups. nih.govresearchgate.net For example, studies have shown how thermodynamic factors, such as the calculated pKa values of different C-H bonds, can strongly govern the regioselectivity of metalation reactions. uni-muenchen.de
Elucidation of Electron Transfer Mechanisms in Related Systems
Electron transfer is a fundamental process in many chemical and biological systems, including those involving naphthalene moieties. Naphthalene and its derivatives are known to participate in electron transfer reactions, acting as either electron donors or acceptors depending on their substitution and the reaction environment. Computational studies are vital for understanding the kinetics and mechanisms of these processes.
Theoretical models can elucidate electron transfer by:
Calculating Redox Potentials: DFT and other quantum chemical methods can predict the ionization potentials and electron affinities of molecules, which are related to their ability to be oxidized or reduced.
Modeling Charge-Transfer Complexes: When a naphthalene derivative forms a complex with another molecule, computations can characterize the ground state and excited charge-transfer states. Studies on the tetracyanoethylene-chloronaphthalene complex, for example, have used DFT to model the charge transfer that occurs upon photon absorption. nih.gov
Calculating Electronic Coupling: The rate of electron transfer depends on the electronic coupling between the donor and acceptor. Computational methods can quantify this coupling, distinguishing between through-bond and through-space electron transfer pathways. researchgate.net
Studies on naphthalene diimide derivatives, which are known for their electron-deficient character, have used DFT to predict their low-lying LUMO levels. nih.gov These calculations help explain their excellent electron transport properties, making them suitable for applications in organic electronics. nih.gov The correlation between computed electronic properties and experimentally observed electron mobility highlights the predictive power of these theoretical approaches. nih.govsamipubco.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Hydroxynaphthalene-2-carbonyl chloride, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via the reaction of 1-hydroxynaphthalene-2-carboxylic acid with chlorinating agents like oxalyl chloride (C₂O₂Cl₂) or thionyl chloride (SOCl₂) in anhydrous dichloromethane or toluene. Catalytic dimethylformamide (DMF) is often added to accelerate the reaction. Key parameters include maintaining a dry environment (moisture-free) and refluxing at 50–70°C for 4–6 hours. Post-reaction, excess reagents are removed under reduced pressure. Yields (~70–85%) can be improved by optimizing stoichiometry (e.g., 1:3 molar ratio of acid to SOCl₂) and using molecular sieves to absorb generated HCl .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Due to its hydrolytic sensitivity, rapid purification is critical. Techniques include:
- Vacuum distillation : For high-purity isolation (boiling point ~120–130°C at 10 mmHg).
- Recrystallization : Use non-polar solvents like hexane at low temperatures (0–5°C) to avoid decomposition.
- Chromatography : Flash silica gel chromatography with ethyl acetate/hexane (1:9 v/v) under inert atmosphere. Monitor by TLC (Rf ~0.6 in hexane:ethyl acetate 8:2) .
Q. What are the critical handling and storage protocols for this compound?
- Methodological Answer : The compound is moisture-sensitive and corrosive. Handling requires:
- Gloves : Nitrile or neoprene gloves inspected for integrity before use.
- Storage : Sealed under argon or nitrogen in amber glass vials at –20°C. Desiccants like silica gel must be included.
- Ventilation : Use fume hoods during weighing or transfer to prevent inhalation of HCl vapors .
Q. How can this compound be characterized spectroscopically?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.5–8.3 ppm (multiplet, naphthalene backbone) and hydroxyl proton at δ 5.2–5.5 ppm (exchangeable).
- IR : Strong C=O stretch at ~1770 cm⁻¹ (carbonyl chloride) and O–H stretch at ~3200 cm⁻¹.
- MS : Molecular ion peak at m/z 206 (M⁺) with fragment peaks at m/z 168 (loss of Cl) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in acylation reactions?
- Methodological Answer : The hydroxyl group at position 1 introduces steric and electronic effects. The carbonyl chloride acts as an electrophilic acylating agent, with reactivity modulated by resonance stabilization from the adjacent hydroxyl group. Kinetic studies in DMF show a two-step mechanism: (1) nucleophilic attack by the substrate (e.g., amine) on the carbonyl carbon, followed by (2) chloride departure. Density Functional Theory (DFT) calculations indicate a lower activation energy (~15 kJ/mol) compared to non-hydroxylated analogs due to intramolecular hydrogen bonding .
Q. How does the stability of this compound vary under different solvent systems?
- Methodological Answer : Stability studies using HPLC (C18 column, acetonitrile/water gradient) reveal:
- Polar aprotic solvents : Decomposition <5% over 24 hours in DMF or DMSO.
- Protic solvents : Rapid hydrolysis in methanol (t₁/₂ ~2 hours) due to nucleophilic attack by –OH groups.
- Non-polar solvents : Stable in hexane for >1 week at 25°C. Additives like triethylamine (1% v/v) enhance stability by scavenging HCl .
Q. What advanced analytical methods are suitable for detecting trace impurities or degradation products?
- Methodological Answer :
- HPLC-MS : Use a reverse-phase C18 column with electrospray ionization (ESI) to identify hydrolyzed products (e.g., 1-hydroxynaphthalene-2-carboxylic acid, m/z 188).
- GC-MS : For volatile byproducts (e.g., residual SOCl₂), employ a DB-5MS column and electron impact ionization.
- Karl Fischer titration : Quantify moisture content (<0.1% w/w) to assess storage efficacy .
Q. How can contradictions in literature data regarding the compound’s toxicity be resolved?
- Methodological Answer : Discrepancies arise from varying purity levels and assay conditions. Standardized protocols include:
- Ames test : Use Salmonella typhimurium TA98 (with/without metabolic activation) to assess mutagenicity.
- In vitro cytotoxicity : Compare LC₅₀ values in HepG2 cells using MTT assays under controlled humidity.
- Environmental impact : Follow OECD Test Guideline 301 for ready biodegradability in aqueous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
